N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide
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Overview
Description
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with acetoacetic ester under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with different substituents, leading to varied biological activities.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Another thiazole derivative with anti-inflammatory properties.
Uniqueness
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide is unique due to its specific substituents, which confer distinct biological activities. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
CAS No. |
23436-62-6 |
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Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide |
InChI |
InChI=1S/C14H14N2O3S/c1-9(17)7-13(18)16-14-15-12(8-20-14)10-3-5-11(19-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
MDFYWEIVVYIYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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